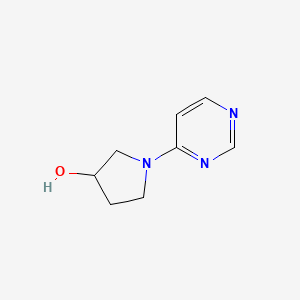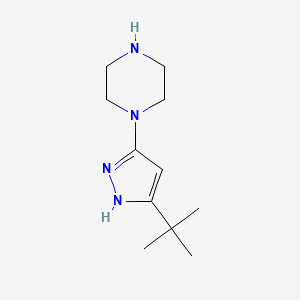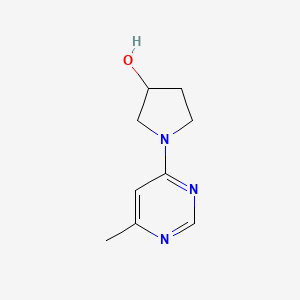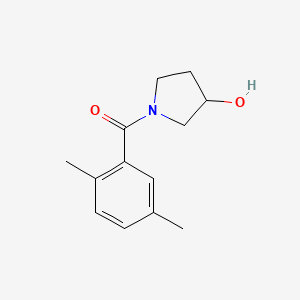
2-(Furan-3-yl)cyclopropan-1-amin
Übersicht
Beschreibung
2-(Furan-3-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-3-yl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen, die Furan- und/oder 1,3,4-Thiadiazolringsysteme enthalten, wurden synthetisiert und auf ihre Antitumoraktivität gegen humane Leberkarzinomzellen (HepG-2) und humane normale retinalpigmentierte Epithelzellen (RPE-1) untersucht. Einige dieser Verbindungen zeigten hohe Aktivitäten mit IC 50-Werten, die nahe an denen des Referenzmedikaments Doxorubicin liegen .
Antifungalaktivität
Es wurde festgestellt, dass bestimmte Verbindungen, die Furan enthalten, das Wachstum von hefeähnlichen Pilzen Candida albicans bei einer Konzentration von 64 µg/mL hemmten .
Pharmazeutische Anwendungen
Furanhaltige Verbindungen haben in der medizinisch-chemischen Forschung große Aufmerksamkeit erlangt, da sie mit chemotherapeutischem Verhalten verbundene Aktivitäten aufweisen. Substituenten an der C-2-Position ergaben Derivate, die in der Natur weit verbreitet sind .
Agrochemische Anwendungen
Furan wird aus Furfural gewonnen, einer organischen Verbindung, die aus Biomasse-Rohstoffen gewonnen wird. Daher ist Furan ein grünes und umweltfreundliches Material. Es wird zur Herstellung von Pharmazeutika, Harz, Agrochemikalien und Lacken verwendet .
5. Synthese verschiedener alicyclischer oder heterocyclischer Produkte Enetriketone, die mehrere elektrophile und nucleophile Stellen mit unterschiedlicher Reaktivität enthalten, sind attraktive Objekte für die Gestaltung verschiedener Transformationen, einschließlich Kondensationen, die verschiedene alicyclische oder heterocyclische Produkte liefern könnten .
6. Synthese neuer acyclischer Nucleoside-Analoga Strukturell modifizierte Nucleosid-Analoga als acyclische und C-Nucleoside-Analoga zeigten ein Spektrum an medizinischen Eigenschaften, darunter antibiotische, antivirale und Antitumoraktivitäten .
Wirkmechanismus
Target of Action
Furan derivatives, which include 2-(furan-3-yl)cyclopropan-1-amine, have been noted for their significant antibacterial activity . This suggests that the compound may interact with bacterial cells as its primary target.
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that 2-(Furan-3-yl)cyclopropan-1-amine may interact with its targets in a way that exploits these characteristics.
Biochemical Pathways
Given the noted antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.
Result of Action
Given the antibacterial activity of furan derivatives , the compound may result in the inhibition of bacterial growth or death of bacterial cells.
Biochemische Analyse
Biochemical Properties
2-(Furan-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclopropanases, which are responsible for the formation of cyclopropane rings in natural products . These interactions often involve the formation of carbocations, carbanions, or carbon radicals as intermediates. Additionally, 2-(Furan-3-yl)cyclopropan-1-amine may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
The effects of 2-(Furan-3-yl)cyclopropan-1-amine on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation . Additionally, 2-(Furan-3-yl)cyclopropan-1-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(Furan-3-yl)cyclopropan-1-amine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, 2-(Furan-3-yl)cyclopropan-1-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-3-yl)cyclopropan-1-amine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-(Furan-3-yl)cyclopropan-1-amine has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(Furan-3-yl)cyclopropan-1-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
2-(Furan-3-yl)cyclopropan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes can also influence its own degradation and clearance from the cell.
Transport and Distribution
Within cells and tissues, 2-(Furan-3-yl)cyclopropan-1-amine is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of 2-(Furan-3-yl)cyclopropan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. The compound’s localization can modulate its effects on cellular function and overall biological activity.
Eigenschaften
IUPAC Name |
2-(furan-3-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRIXRUBHHRCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)


![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)



![1-[(3-Cyanophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468567.png)
